REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]O)=[N:6][CH:7]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[ClH:12].[Cl:12][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)CO
|
Name
|
|
Quantity
|
12.17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
166 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |